molecular formula C11H19ClO B2649087 1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane CAS No. 2287311-71-9

1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane

Cat. No. B2649087
CAS RN: 2287311-71-9
M. Wt: 202.72
InChI Key: DHZMXUCPGPEMST-UHFFFAOYSA-N
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Description

Bicyclo[1.1.1]pentanes were demonstrated to be bioisosteres of the phenyl ring . They are used in drug discovery by pharmaceutical companies like Gilead Sciences, Hoffman-La Roche, Idorsia, Merck, Janssen Pharm., etc . The replacement of para-substituted benzenes with BCPs often increases the potency, selectivity, and metabolic stability of bioactive compounds .


Synthesis Analysis

The synthesis of BCPs is a significant challenge from a synthetic point of view . A practical general reaction that gives BCPs on mg- to kg-quantities using just light has been reported . A continuous flow process to generate [1.1.1]propellane on demand has also been presented .


Molecular Structure Analysis

BCPs are C(sp3)-rich bicyclic hydrocarbon scaffolds . They play an increasingly high-profile role as saturated bioisosteres of benzenoids in medicinal chemistry and crop science .


Chemical Reactions Analysis

A new approach for the installation of the BCP unit on the xanthate moiety by means of a radical exchange process has been presented . A continuous photochemical transformation of [1.1.1]propellane into valuable BCPs bearing mixed ester/acyl chloride moieties was developed .

Future Directions

The future direction in the field of BCPs is to ease the transition of BCP-containing bioactive compounds to clinical candidates, and subsequently to drugs . There is also a need for a general synthetic route to BCPs .

properties

IUPAC Name

1-(chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClO/c1-13-5-3-2-4-10-6-11(7-10,8-10)9-12/h2-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHZMXUCPGPEMST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCC12CC(C1)(C2)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(4-methoxybutyl)bicyclo[1.1.1]pentane

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